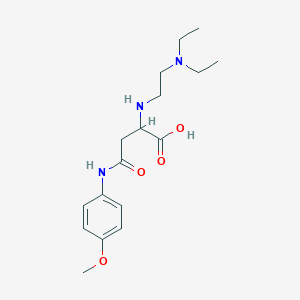

2-((2-(Diethylamino)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

2-[2-(diethylamino)ethylamino]-4-(4-methoxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4/c1-4-20(5-2)11-10-18-15(17(22)23)12-16(21)19-13-6-8-14(24-3)9-7-13/h6-9,15,18H,4-5,10-12H2,1-3H3,(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEAXTHRUVAIRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(CC(=O)NC1=CC=C(C=C1)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Diethylamino)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with diethylamine to form an intermediate compound.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable carboxylic acid derivative, such as succinic anhydride, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Diethylamino)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amine derivatives.

Scientific Research Applications

2-((2-(Diethylamino)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-(Diethylamino)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the methoxy and carboxylic acid groups can participate in various biochemical reactions, modulating cellular processes.

Comparison with Similar Compounds

Structural Analogs of 4-Oxobutanoic Acid Derivatives

The target compound belongs to a broader class of 4-oxobutanoic acid derivatives. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

Fluorophenyl derivatives (e.g., ) exhibit increased metabolic stability due to fluorine’s electronegativity, but reduced solubility compared to methoxy groups .

In quinolinylchalcone derivatives (), similar diethylaminoethyl groups correlate with NRF2 activation, a pathway involved in oxidative stress response .

Physicochemical Properties

Table 2: Physicochemical Comparisons

Key Observations:

- The target compound’s diethylaminoethyl group improves water solubility compared to ethylphenyl or cyclohexenyl analogs, which are more lipophilic .

- Methoxyphenyl derivatives generally exhibit higher solubility than fluorophenyl or chlorophenyl analogs due to the polarizable methoxy group .

Biological Activity

2-((2-(Diethylamino)ethyl)amino)-4-((4-methoxyphenyl)amino)-4-oxobutanoic acid, often referred to as a diethylamino derivative of a phenyl-substituted oxobutanoic acid, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Functional Groups : Diethylamino group, methoxyphenyl group, and a ketone functional group.

- Molecular Formula : C16H24N2O3

- Molecular Weight : 292.38 g/mol

This structural configuration is pivotal in determining its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer Properties : Derivatives of oxobutanoic acids have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Activity : Some related compounds have demonstrated effectiveness against bacterial strains.

- Neuroprotective Effects : Certain diethylamino derivatives are studied for their potential neuroprotective roles.

The biological activities of this compound may involve several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key metabolic enzymes involved in cancer progression.

- Modulation of Cell Signaling : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.

- Interaction with DNA : Some studies suggest that related compounds can intercalate with DNA, leading to cytotoxic effects in cancer cells.

Anticancer Activity

A study conducted by Sirajuddin et al. (2015) explored the anticancer effects of related oxobutanoic acid derivatives on various cancer cell lines. The findings indicated significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values in the low micromolar range.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxobutanoic Acid Derivative A | MCF-7 | 5.0 |

| Oxobutanoic Acid Derivative B | MCF-7 | 3.5 |

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of related compounds was assessed against Escherichia coli and Staphylococcus aureus. The results showed that the derivatives exhibited notable antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Derivative C | E. coli | 15 |

| Derivative D | S. aureus | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.